3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide
Overview
Description
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide, also known as 3-TFP, is a small molecule compound that has been extensively studied in recent years due to its potential applications in various fields. 3-TFP has been found to have a wide range of biological activities, including antifungal, antibacterial, and antiviral activity, as well as potential therapeutic effects in the treatment of cancer and other diseases. Additionally, 3-TFP has been found to have promising applications in the field of synthetic chemistry, with potential uses in the synthesis of other compounds and in the development of new drugs.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, highlighting its role in developing new chemical entities with potential biological activities. The synthesis involved Michael-like 1,4-conjugate hydrocyanation adducts exclusively at the 3,6-positions, leading to new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. The study also explored the orthogonal intramolecular C–F···C=O interaction, which may stabilize sterically unfavourable conformations of the molecule (Sukach et al., 2015).
Research into regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones revealed novel thermal rearrangement processes involving the compound. This study provides insights into the synthetic versatility of the pyrimidine scaffold and its potential for creating diverse chemical structures with varying biological activities (Sachdeva et al., 2012).
Applications in Drug Development
The compound has been part of studies focusing on the development of negative allosteric modulators of the mGlu5 receptor, showing promise for alternative treatments for depression. The synthesis process emphasized challenging sequences and highlighted the efficiency of recrystallizations, showcasing the compound's utility in the pharmaceutical development pipeline (David et al., 2017).
Another study explored the synthesis and evaluation of pyrimidine-azitidinone analogues, focusing on their antioxidant, antimicrobial, and antitubercular activities. This research underscores the potential of the compound in the synthesis of agents with diverse pharmacological properties (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N4O2/c13-11(14,15)5-1-6(9(10(19)24)20-3-5)22-4-21-7(2-8(22)23)12(16,17)18/h1-4H,(H2,19,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALCMWJDNXIVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=NC(=CC2=O)C(F)(F)F)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121063 | |
Record name | 2-Pyridinecarboxamide, 3-[6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinamide | |
CAS RN |
1823183-19-2 | |
Record name | 2-Pyridinecarboxamide, 3-[6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxamide, 3-[6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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